molecular formula C14H13Cl2N B085178 N-benzyl-1-(2,4-dichlorophenyl)methanamine CAS No. 14501-87-2

N-benzyl-1-(2,4-dichlorophenyl)methanamine

Cat. No.: B085178
CAS No.: 14501-87-2
M. Wt: 266.2 g/mol
InChI Key: RJIXZWDWKCJXBS-UHFFFAOYSA-N
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Description

N-benzyl-1-(2,4-dichlorophenyl)methanamine is an organic compound with the molecular formula C14H13Cl2N It is a derivative of methanamine, where the hydrogen atoms are substituted with a benzyl group and a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2,4-dichlorophenyl)methanamine typically involves the reaction of benzyl chloride with 2,4-dichlorophenylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

C7H7Cl+C7H6Cl2NH2C14H13Cl2N+HCl\text{C}_7\text{H}_7\text{Cl} + \text{C}_7\text{H}_6\text{Cl}_2\text{NH}_2 \rightarrow \text{C}_14\text{H}_13\text{Cl}_2\text{N} + \text{HCl} C7​H7​Cl+C7​H6​Cl2​NH2​→C1​4H1​3Cl2​N+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2,4-dichlorophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The benzyl and dichlorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound amine derivatives.

    Substitution: Various substituted benzyl and dichlorophenyl derivatives.

Scientific Research Applications

N-benzyl-1-(2,4-dichlorophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2,4-dichlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(2,4-dichlorophenyl)methanamine hydrochloride
  • 4-(Trifluoromethyl)benzylamine
  • 2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate
  • 2-Benzyl-4-chlorophenol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

N-benzyl-1-(2,4-dichlorophenyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to a dichlorophenyl moiety. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant organisms.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-1β in cell models. This inhibition occurs through the modulation of signaling pathways involving c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) during lipopolysaccharide (LPS) stimulation .

The mechanism of action for this compound involves its binding to specific receptors or enzymes that modulate cellular activity. This interaction can lead to altered signaling pathways that affect inflammation and cell proliferation. The exact molecular targets are still under investigation but are believed to include key inflammatory mediators.

Case Studies and Experimental Data

  • Inflammatory Bowel Disease (IBD) Model : In a rat model of colitis induced by 2,4-dinitrobenzenesulfonic acid (DNBS), rectal administration of this compound significantly reduced colitis severity. It decreased myeloperoxidase (MPO) activity, indicating reduced neutrophil infiltration in colonic tissue .
  • Rheumatoid Arthritis (RA) Model : In collagen-induced arthritis in mice, the compound demonstrated protective effects on connective tissues and reduced levels of inflammatory cytokines. This suggests potential therapeutic applications for autoimmune conditions .
  • Antimicrobial Activity : The compound was tested against various pathogens including Staphylococcus aureus and Bacillus subtilis, showing promising results that warrant further exploration for clinical applications .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
This compoundAntimicrobial, anti-inflammatoryEffective against resistant strains
N-benzyl-N-methyldecan-1-amineAnti-neoplasticExhibits similar anti-inflammatory properties
4-(Trifluoromethyl)benzylamineLimited data availableLess studied compared to this compound

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N/c15-13-7-6-12(14(16)8-13)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIXZWDWKCJXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275481
Record name N-benzyl-1-(2,4-dichlorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14501-87-2
Record name N-benzyl-1-(2,4-dichlorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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